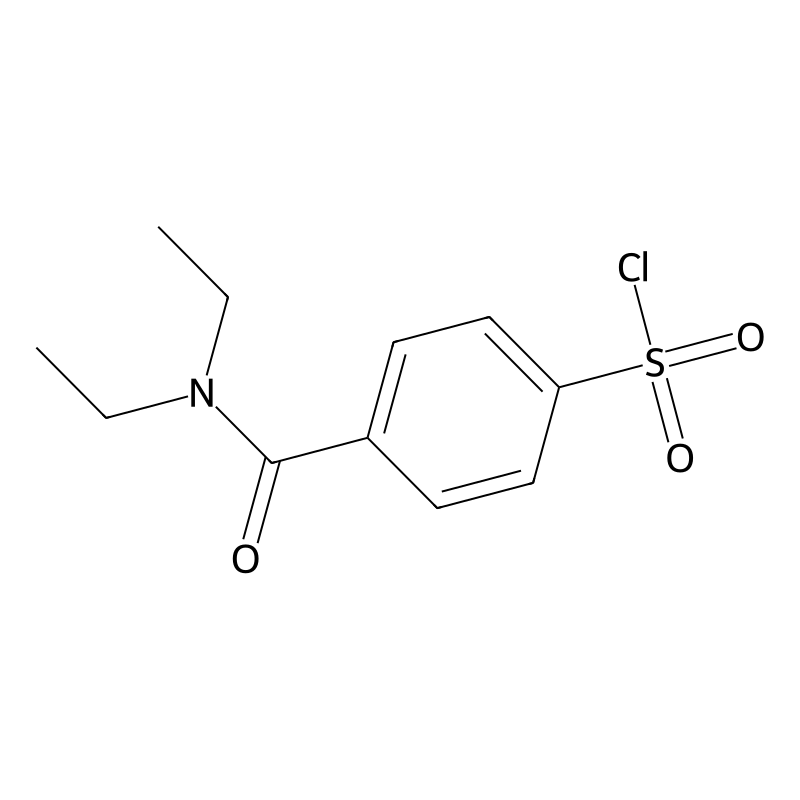4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring that also contains a diethylcarbamoyl substituent. Its molecular formula is C₁₁H₁₄ClN₁O₃S, and it has a molecular weight of 275.75 g/mol . This compound is primarily used in biochemical research and synthetic organic chemistry.
The synthesis of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of diethylcarbamoyl chloride with benzenesulfonyl chloride under controlled conditions. The general steps include:
- Formation of Diethylcarbamoyl Chloride: This can be synthesized from diethylamine and thionyl chloride.
- Reaction with Benzenesulfonyl Chloride: The diethylcarbamoyl chloride is then reacted with benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere to yield the desired sulfonyl chloride .
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride finds applications in:
- Biochemical Research: Used for labeling proteins and studying enzyme mechanisms.
- Synthetic Organic Chemistry: Acts as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
- Proteomics: Facilitates the analysis of protein structures and functions through selective modification.
Several compounds share structural characteristics with 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl group; different carbamoyl substituent | More polar due to dimethyl groups |
| Benzene-1-sulfonyl chloride | Lacks carbamoyl group | Simpler structure; widely used in synthesis |
| 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | Contains a cyclopropyl group | Unique ring structure affects reactivity |
These comparisons illustrate that while these compounds share functional groups or structural motifs, their specific substituents significantly influence their chemical behavior and applications.








